4-[6-Chloro-3-(2,4-dimethylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-diisopropylphenol
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Overview
Description
4-[6-Chloro-3-(2,4-dimethylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-diisopropylphenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The compound’s structure includes a chloro-substituted imidazo[1,2-a]pyridine core, which is further functionalized with a dimethylanilino group and a diisopropylphenol moiety.
Preparation Methods
The synthesis of 4-[6-Chloro-3-(2,4-dimethylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-diisopropylphenol can be achieved through various synthetic routes. Industrial production methods often employ multicomponent reactions, oxidative coupling, and tandem reactions to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The chloro and dimethylanilino groups can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: The imidazo[1,2-a]pyridine core can be reduced using reducing agents like sodium borohydride, resulting in the formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of substituted products
Common reagents used in these reactions include transition metal catalysts, metal-free oxidizing agents, and photocatalysts . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[6-Chloro-3-(2,4-dimethylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-diisopropylphenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[6-Chloro-3-(2,4-dimethylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-diisopropylphenol involves its interaction with specific molecular targets and pathways. The compound’s imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The chloro and dimethylanilino groups further enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar compounds to 4-[6-Chloro-3-(2,4-dimethylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-diisopropylphenol include other imidazo[1,2-a]pyridine derivatives, such as:
Alpidem: An anxiolytic drug with a similar imidazo[1,2-a]pyridine core.
Zolpidem: A hypnotic agent used to treat insomnia.
Necopidem: A sedative and anxiolytic compound.
These compounds share the imidazo[1,2-a]pyridine core but differ in their substituent groups, leading to variations in their biological activity and therapeutic applications .
Properties
Molecular Formula |
C27H30ClN3O |
---|---|
Molecular Weight |
448.0 g/mol |
IUPAC Name |
4-[6-chloro-3-(2,4-dimethylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-di(propan-2-yl)phenol |
InChI |
InChI=1S/C27H30ClN3O/c1-15(2)21-12-19(13-22(16(3)4)26(21)32)25-27(29-23-9-7-17(5)11-18(23)6)31-14-20(28)8-10-24(31)30-25/h7-16,29,32H,1-6H3 |
InChI Key |
QBHJBFWCVFGFAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC(=C(C(=C4)C(C)C)O)C(C)C)C |
Origin of Product |
United States |
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